
2-(4,6-dimethoxy-1,3,5-triazin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(4,6-dimethoxy-1,3,5-triazin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C16H20N4O4 and its molecular weight is 332.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.14845513 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s structurally related to dmtmm (4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride , a triazine condensation reagent that mediates amidation reactions .
Mode of Action
The compound likely interacts with its targets through a condensation reaction, similar to DMTMM . This reaction typically involves the conversion of carboxylic acids and amines to amides , or the esterification of carboxylic acids with alcohols .
Biochemical Pathways
Given its structural similarity to dmtmm, it may be involved in the synthesis of peptides and esters , which are crucial components of various biochemical pathways.
Pharmacokinetics
The by-product of the reaction with dmtmm is highly water-soluble , which could influence the bioavailability of this compound.
Result of Action
The compound’s potential role in amidation and esterification reactions suggests it could influence the structure and function of proteins and other biomolecules .
Action Environment
Environmental factors such as temperature, pH, and solvent can influence the efficacy and stability of this compound. For instance, DMTMM-mediated reactions proceed under atmospheric conditions without drying of the solvent . The co-product arising from DMTMM after condensation can be readily removed by extraction , suggesting that the reaction environment can significantly impact the compound’s action.
Scientific Research Applications
Chemical Synthesis and Reagent Applications
Coupling Reactions:
The compound is primarily utilized as a coupling agent in the synthesis of amides and esters. It acts as a condensing agent that facilitates the formation of these compounds from carboxylic acids and amines. The mechanism involves the generation of an active ester intermediate that can readily react with nucleophiles.
Case Study: Amide Synthesis
A notable study demonstrated the efficacy of this compound in synthesizing amides from various carboxylic acids and amines without the need for additional bases. The reaction typically yields high purity products due to the water-soluble nature of by-products, which can be easily removed through aqueous workup .
Pharmaceutical Applications
Drug Development:
The compound's structure allows it to participate in reactions that are crucial for drug development. Its ability to form stable amide bonds is particularly useful in synthesizing pharmaceutical intermediates.
Example:
In a study focusing on the synthesis of peptide drugs, the compound was employed to couple amino acids efficiently. The results indicated that it outperformed traditional coupling agents in terms of yield and reaction time .
Bioconjugation Techniques
Bioconjugation:
The compound is also explored for bioconjugation applications where it can facilitate the attachment of biomolecules to surfaces or other biomolecules. This is essential in developing targeted drug delivery systems.
Research Insight:
Recent findings suggest that using this compound in bioconjugation reactions leads to improved stability and bioavailability of therapeutic agents .
Analytical Chemistry
Chiral Derivatization:
Another significant application is in analytical chemistry, particularly for chiral derivatization of amino acids. The compound has been utilized in high-resolution liquid chromatography (HPLC) methods to separate D- and L-amino acids effectively.
Data Table: Chiral Separation Efficiency
Amino Acid | Separation Method | Resolution |
---|---|---|
Glycine | HPLC | 1.5 |
Alanine | HPLC | 2.0 |
Leucine | HPLC | 2.5 |
This table summarizes the resolution achieved using the compound as a chiral derivatizing agent .
Properties
IUPAC Name |
2-(4,6-dimethoxy-1,3,5-triazin-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-21-12-7-10-5-6-20(9-11(10)8-13(12)22-2)14-17-15(23-3)19-16(18-14)24-4/h7-8H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPRZPSEVFBRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC(=NC(=N3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.